molecular formula C13H12N2O7 B14318751 1,4,8-Trimethoxy-2,5-dinitronaphthalene CAS No. 112010-62-5

1,4,8-Trimethoxy-2,5-dinitronaphthalene

Cat. No.: B14318751
CAS No.: 112010-62-5
M. Wt: 308.24 g/mol
InChI Key: IQYLHQGTQZAKEF-UHFFFAOYSA-N
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Description

1,4,8-Trimethoxy-2,5-dinitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of three methoxy groups and two nitro groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8-Trimethoxy-2,5-dinitronaphthalene typically involves the nitration of 1,4,8-trimethoxynaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of zeolite catalysts has been explored to enhance the selectivity and efficiency of the nitration reaction . This method is environmentally benign and economical, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4,8-Trimethoxy-2,5-dinitronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

1,4,8-Trimethoxy-2,5-dinitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8-Trimethoxy-2,5-dinitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dinitronaphthalene
  • 1,8-Dinitronaphthalene
  • 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde

Uniqueness

1,4,8-Trimethoxy-2,5-dinitronaphthalene is unique due to the specific arrangement of its methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112010-62-5

Molecular Formula

C13H12N2O7

Molecular Weight

308.24 g/mol

IUPAC Name

1,4,8-trimethoxy-2,5-dinitronaphthalene

InChI

InChI=1S/C13H12N2O7/c1-20-9-5-4-7(14(16)17)11-10(21-2)6-8(15(18)19)13(22-3)12(9)11/h4-6H,1-3H3

InChI Key

IQYLHQGTQZAKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=C2OC)[N+](=O)[O-])OC

Origin of Product

United States

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